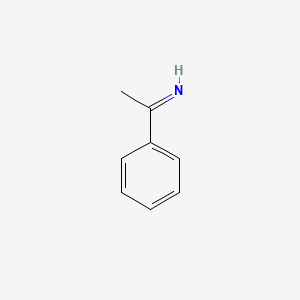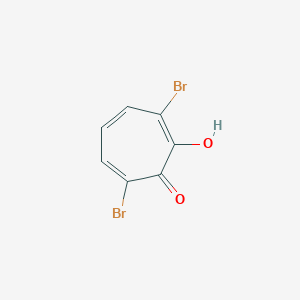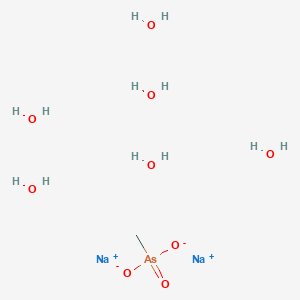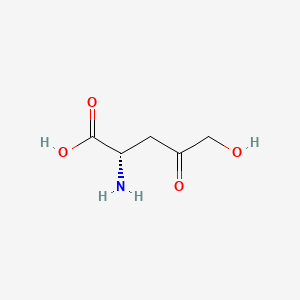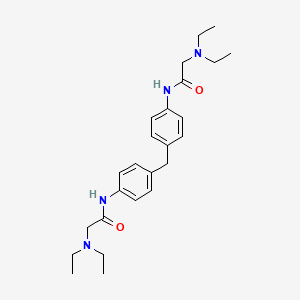
2-(Diethylamino)-N-(4-(4-(((diethylamino)acetyl)amino)benzyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)-N-(4-(4-(((diethylamino)acetyl)amino)benzyl)phenyl)acetamide is a complex organic compound known for its diverse applications in various fields of science and industry. This compound features a diethylamino group attached to an acetamide backbone, making it a versatile molecule in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-N-(4-(4-(((diethylamino)acetyl)amino)benzyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of diethylamine with an appropriate acyl chloride to form the diethylaminoacetyl intermediate. This intermediate is then reacted with 4-(4-aminobenzyl)phenylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-N-(4-(4-(((diethylamino)acetyl)amino)benzyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction typically produces amines.
Scientific Research Applications
2-(Diethylamino)-N-(4-(4-(((diethylamino)acetyl)amino)benzyl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-N-(4-(4-(((diethylamino)acetyl)amino)benzyl)phenyl)acetamide involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. This compound may also participate in signaling pathways, modulating biological processes at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Diethylamino Hydroxybenzoyl Hexyl Benzoate: Known for its use as a UV absorber in sunscreens.
2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid: Utilized in various chemical applications.
Uniqueness
2-(Diethylamino)-N-(4-(4-(((diethylamino)acetyl)amino)benzyl)phenyl)acetamide stands out due to its unique structure, which allows for versatile chemical modifications and applications across different fields. Its ability to undergo multiple types of reactions and its role in scientific research make it a valuable compound in both academic and industrial settings.
Properties
CAS No. |
59635-95-9 |
|---|---|
Molecular Formula |
C25H36N4O2 |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
2-(diethylamino)-N-[4-[[4-[[2-(diethylamino)acetyl]amino]phenyl]methyl]phenyl]acetamide |
InChI |
InChI=1S/C25H36N4O2/c1-5-28(6-2)18-24(30)26-22-13-9-20(10-14-22)17-21-11-15-23(16-12-21)27-25(31)19-29(7-3)8-4/h9-16H,5-8,17-19H2,1-4H3,(H,26,30)(H,27,31) |
InChI Key |
FHWJVXKJFYOUFU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)CN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



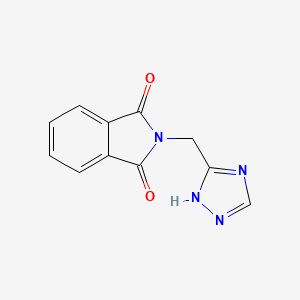
![1-(1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14161597.png)

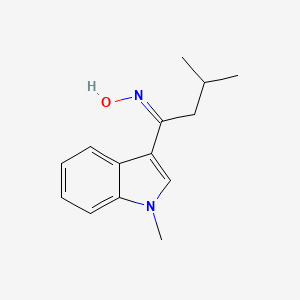
![2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B14161606.png)

![17-acetyl-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-16-carbonitrile](/img/structure/B14161631.png)


